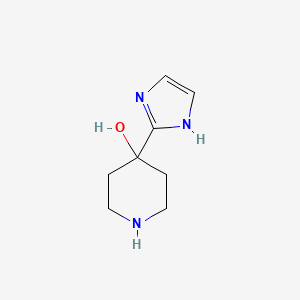

4-(1H-Imidazol-2-yl)piperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c12-8(1-3-9-4-2-8)7-10-5-6-11-7/h5-6,9,12H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPHIYUDDSRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architectural Significance of Piperidine and Imidazole in Drug Design

The foundation of 4-(1H-Imidazol-2-yl)piperidin-4-ol is built upon two of the most prolific and functionally significant heterocyclic scaffolds in medicinal chemistry: piperidine (B6355638) and imidazole (B134444). The prevalence of these rings in a vast number of approved drugs and clinical candidates underscores their importance. researchgate.netnih.gov

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in pharmaceuticals. nih.govwikipedia.org Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in precise three-dimensional orientations to interact effectively with biological targets. thieme-connect.comresearchgate.net This structural characteristic is crucial for optimizing a drug's binding affinity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Introducing chiral centers within the piperidine ring can further enhance biological activity and reduce off-target effects. thieme-connect.comresearchgate.net A multitude of FDA-approved drugs incorporate the piperidine moiety, highlighting its broad therapeutic utility across various disease areas, from psychiatric disorders to pain management. wikipedia.orgacs.org

The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms that is fundamental to numerous biological processes and synthetic drugs. nih.govsmolecule.com It is a key component of the essential amino acid histidine and the vitamin biotin. nih.govsmolecule.com In medicinal chemistry, the imidazole ring is valued for its ability to participate in hydrogen bonding and its capacity to act as a bioisostere for other functional groups. nih.govnih.gov This versatility has led to its incorporation into a wide array of drugs, including antifungal agents, anticancer therapies, and treatments for gastrointestinal disorders. nih.govnih.govresearchgate.net Between 2013 and 2024, a significant number of imidazole-based drugs received FDA approval, with 45% being anti-infectives. nih.gov

The combination of these two scaffolds into a single molecule like this compound creates a hybrid structure with inherent potential for diverse biological interactions, making it a prime subject for academic and industrial research.

Table 1: Examples of FDA-Approved Drugs Featuring Piperidine or Imidazole Scaffolds

| Drug Name | Scaffold | Therapeutic Class |

| Haloperidol | Piperidine | Antipsychotic wikipedia.org |

| Risperidone | Piperidine | Antipsychotic wikipedia.org |

| Methylphenidate | Piperidine | Stimulant (ADHD) wikipedia.org |

| Fentanyl | Piperidine | Opioid Analgesic wikipedia.org |

| Paroxetine | Piperidine | Antidepressant (SSRI) wikipedia.org |

| Clotrimazole | Imidazole | Antifungal smolecule.com |

| Metronidazole | Imidazole | Antibiotic/Antiprotozoal nih.gov |

| Omeprazole | Imidazole | Proton-Pump Inhibitor nih.gov |

| Dasatinib | Imidazole | Anticancer (Kinase Inhibitor) nih.gov |

| Cimetidine | Imidazole | H2 Receptor Antagonist |

The Rationale for Academic Investigation of 4 1h Imidazol 2 Yl Piperidin 4 Ol

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of this compound reveals several key disconnections and precursor molecules. The primary bond for disconnection is the one linking the imidazole and piperidine rings. This leads to two main fragments: a piperidin-4-one or a related piperidine derivative, and an imidazole moiety, typically functionalized at the C2 position for subsequent coupling.

Another key disconnection involves the formation of the imidazole ring itself. This can be approached by constructing the ring onto a pre-existing piperidine structure or by forming the piperidine ring around a pre-functionalized imidazole. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on either ring.

Key Precursors Identified through Retrosynthesis:

| Precursor Type | Specific Examples |

| Piperidine-based | Piperidin-4-one, N-protected piperidin-4-ones (e.g., N-Boc-piperidin-4-one), 4-hydroxypiperidine (B117109) |

| Imidazole-based | 2-lithioimidazole, 2-haloimidazoles, Imidazole-2-carboxaldehyde |

| Open-chain precursors | δ-amino ketones, amino alcohols |

Approaches to Imidazole Ring Formation at the C2 Position

The formation of the imidazole ring, particularly with substitution at the C2 position, is a cornerstone of synthesizing the target molecule. Several classical and modern methods are employed.

One common approach involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, often referred to as the Radziszewski synthesis. Variations of this method allow for the introduction of different substituents on the imidazole ring.

More contemporary methods focus on the direct C-H functionalization of the imidazole ring. acs.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various groups at the C2 position. acs.org The acidity of the C2 proton in imidazolium (B1220033) salts can also be exploited for deprotonation and subsequent reaction with electrophiles. researchgate.net Three-component reactions involving 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes provide a direct route to C2-functionalized imidazoles under mild conditions. researchgate.net

Construction and Functionalization of the Piperidin-4-ol Moiety

The piperidin-4-ol scaffold is a common structural motif in many biologically active compounds and its synthesis is well-established. rsc.org A frequent starting point is the reduction of a corresponding piperidin-4-one. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the desired alcohol.

Functionalization of the piperidine ring can be achieved at various positions. The nitrogen atom is readily alkylated or acylated to introduce a wide range of substituents. Direct C-H functionalization of the piperidine ring, although challenging, offers a powerful strategy for introducing substituents at specific positions, with the outcome often controlled by the choice of catalyst and protecting groups on the nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2, C3, and C4 positions. nih.gov

The synthesis of piperidin-4-ol itself can be accomplished through various routes, including the catalytic hydrogenation of 4-hydroxypyridine. rsc.org A straightforward method involves the deprotection of N-Boc-4-hydroxypiperidine using a strong acid like HCl in dioxane. chemicalbook.com

Coupling Reactions for the Imidazole-Piperidine Linkage

The crucial step in assembling this compound is the formation of the bond between the C2 position of the imidazole ring and the C4 position of the piperidine ring.

One of the most powerful and versatile methods for this transformation is the palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net For example, a Suzuki-Miyaura coupling can be employed between an appropriately functionalized imidazole (e.g., a boronic acid or ester derivative) and a piperidine derivative bearing a leaving group at the C4 position. Conversely, a C-N coupling reaction, such as the Buchwald-Hartwig amination, can be used to link an N-H of an imidazole to a functionalized piperidine. nih.gov

Copper-mediated coupling reactions, such as the Ullmann condensation, also provide a viable, though often harsher, alternative for forming the imidazole-piperidine bond. acs.org These reactions typically involve the coupling of a halo-imidazole with a piperidine derivative. acs.org

Stereochemical Control and Regioselectivity in Synthesis

When synthesizing analogs of this compound with additional chiral centers, controlling stereochemistry becomes paramount. The stereoselectivity of reactions can often be influenced by the choice of catalysts, reagents, and reaction conditions. For instance, in the reduction of a substituted piperidin-4-one, the use of bulky reducing agents can favor the formation of one diastereomer over another.

Asymmetric synthesis strategies are also employed to obtain enantiomerically pure products. This can involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of materials. For example, diastereoselective Mannich reactions can be used to control the stereochemistry of piperidine ring formation. rsc.org

Regioselectivity is crucial when functionalizing either the imidazole or piperidine ring. In the case of the imidazole ring, electrophilic substitution typically occurs at the C4 or C5 position, while direct metallation and subsequent reaction with an electrophile can be directed to the C2 position. wjpsonline.com For the piperidine ring, the regioselectivity of C-H functionalization can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.gov

Emerging Synthetic Technologies and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. unife.it This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques like microwave irradiation. nih.govresearchgate.net

For the synthesis of imidazole and piperidine derivatives, several green protocols have been reported. researchgate.netias.ac.in These include one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste. ias.ac.in The use of water as a solvent and the development of recyclable catalysts are also key areas of research in greening the synthesis of these important heterocyclic compounds. The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on atom economy, reducing the use of hazardous substances, and improving energy efficiency. unife.itnih.gov

Exploration of Substituents on the Imidazole Nitrogen (N1)

The nitrogen atoms of the imidazole ring are crucial for its chemical properties and biological activity. longdom.orgnih.gov Imidazole, also known as 1,3-diazole, is a five-membered heterocyclic ring that is amphoteric in nature, meaning it can act as both an acid and a base. longdom.orgnih.govresearchgate.net This characteristic allows for its interaction with various biological targets.

Substitution at the N1 position of the imidazole ring in this compound derivatives has been shown to significantly influence their biological activity. For instance, in the context of developing selective delta-opioid agonists, methylation of the imidazole nitrogen (to give 4-(1-Methyl-1H-imidazol-2-yl)piperidine) was explored. ambeed.com While specific activity data for this exact derivative is not detailed in the provided results, the general principle of N-substitution on imidazoles is a common strategy to modulate properties like receptor affinity and selectivity.

| Compound/Modification | Resulting Activity/Observation |

| N1-Methyl substitution | Investigated for its potential to modulate receptor affinity and selectivity. |

Data compiled from provided search results.

Variations at the Piperidine Nitrogen (N1)

The nitrogen atom of the piperidine ring is a common site for modification in drug discovery to alter a compound's physicochemical properties and target engagement. In a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives developed as selective delta-opioid agonists, various substituents were introduced at the piperidine nitrogen. nih.gov

One of the most potent and selective delta-opioid agonists from this series, compound 18a , featured a specific substitution at this position that resulted in a Kᵢ of 18 nM for the delta-opioid receptor and high selectivity over mu- and kappa-opioid receptors. nih.gov This demonstrates the critical role of the piperidine N1 substituent in defining the pharmacological profile of these compounds.

| Compound | Piperidine N1-Substituent | δ-Opioid Receptor Affinity (Kᵢ, nM) | Selectivity (vs. μ/κ) |

| 18a | Specific proprietary substituent | 18 | >258-fold vs. μ, 28-fold vs. κ |

Data compiled from provided search results. nih.gov

Alterations to the Piperidine Ring System and its Conformational Impact

When the piperidine nitrogen is part of an amide or connected to an aromatic ring, the increased sp² character of the nitrogen can lead to a phenomenon known as pseudoallylic strain. nih.gov This strain can force adjacent substituents into an axial orientation, which can be crucial for fitting into a specific binding pocket on a protein. nih.gov For instance, the axial orientation of a 2-phenyl substituent on a piperidine ring was found to be essential for its interaction with an allosteric site. nih.gov While not directly studying this compound, these findings underscore the importance of considering the conformational effects of piperidine ring modifications.

| Modification | Conformational Impact | Significance |

| N-acylation or N-arylation | Increased sp² character of piperidine nitrogen | Can induce pseudoallylic strain, favoring an axial orientation of adjacent substituents. |

| Axial substituent orientation | Can facilitate optimal binding to a target protein. | May lead to a T-shaped conformation that can access additional binding pockets. |

Data compiled from provided search results. nih.gov

Importance of the C4-Hydroxyl Group on Piperidine

The hydroxyl group at the C4 position of the piperidine ring is a key functional group that can participate in hydrogen bonding interactions with a biological target. In studies of 4-hydroxypiperidines as histamine (B1213489) H3 receptor antagonists, the C4-hydroxyl group was found to be important for activity. mdpi.com

Furthermore, the protection of a C4-hydroxyl group in a related system, a macrobicyclic Kdo donor, was shown to influence the reactivity of the molecule. nih.gov This suggests that the presence and accessibility of this hydroxyl group can be critical for both binding and reactivity. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group is involved in strong O-H···N hydrogen bonds, forming tetramers in the crystal lattice. nih.gov This highlights its capacity for potent intermolecular interactions.

| Feature | Observation | Implication for SAR |

| C4-Hydroxyl Group | Participates in hydrogen bonding. | Crucial for anchoring the molecule in the binding site of a receptor or enzyme. |

| Axial Orientation | The hydroxyl group often adopts an axial position. | This specific orientation may be required for optimal interaction with the target. |

Data compiled from provided search results. nih.govmdpi.comnih.gov

Linker Modifications and their Effect on SAR

In many drug molecules, different pharmacophoric elements are connected by a linker. The length and flexibility of this linker can have a profound impact on the compound's activity. In a study of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inhibitors, the length of a carbon-chain linker was modulated. mdpi.com

It was found that shortening the linker from a two-carbon chain to a one-carbon chain or removing it altogether either reduced or abolished the inhibitory activity. mdpi.com This indicates that an optimal linker length is necessary to correctly position the interacting moieties within the binding site. In another study on histamine H3 receptor antagonists, elongating an aliphatic chain between the piperidine nitrogen and a benzofuranyl residue also led to a decrease in potency. mdpi.com

| Linker Modification | Effect on Activity |

| Shortening of a carbon-chain linker | Reduced or abolished inhibitory potential. mdpi.com |

| Elongation of an aliphatic chain | Decreased antagonist potency. mdpi.com |

Data compiled from provided search results.

Biological Activities and Molecular Interactions of 4 1h Imidazol 2 Yl Piperidin 4 Ol Derivatives: in Vitro and Preclinical Investigations

Receptor Binding and Ligand Efficacy Profiling

The unique three-dimensional structure of 4-(1H-imidazol-2-yl)piperidin-4-ol derivatives allows them to fit into the binding pockets of various receptors, leading to modulation of their activity.

A series of novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and evaluated for their affinity towards delta (δ), mu (μ), and kappa (κ) opioid receptors. nih.govnih.gov These compounds have shown promise as selective non-peptidic δ-opioid agonists. nih.govgoogle.com

In vitro binding assays demonstrated that these derivatives exhibit a high affinity for the δ-opioid receptor. nih.gov For instance, one of the most potent and selective δ-opioid agonists from this series displayed a Kᵢ of 18 nM for the δ-receptor. nih.gov The functional activity of these compounds was confirmed using the [³⁵S]GTPγS assay, where they were identified as full agonists with EC₅₀ values in the nanomolar range. nih.gov

Table 1: Opioid Receptor Binding Affinities of a Representative 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivative

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity vs. μ-receptor | Selectivity vs. κ-receptor | Functional Activity (EC₅₀, nM) |

|---|---|---|---|---|

| Delta (δ) | 18 | >258-fold | 28-fold | 14 |

| Mu (μ) | >4650 | - | - | - |

| Kappa (κ) | 500 | - | - | - |

The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has been a key pharmacophore in the development of novel histamine (B1213489) H₃ receptor antagonists. nih.gov The imidazole (B134444) ring is a crucial component for interaction with the H₃ receptor. Researchers have synthesized and tested a variety of derivatives, demonstrating their potential in modulating the activity of this receptor. nih.govnih.gov

The attachment of a substituted aniline (B41778) amide to the piperidine (B6355638) nitrogen via a two-methylene linker resulted in some of the most potent compounds in one particular series. nih.gov These structural modifications have been pivotal in achieving high-affinity binding to the H₃ receptor. nih.gov

Selectivity is a critical aspect of drug design, and studies on this compound derivatives have shown promising results in this area. The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, for example, have demonstrated significant selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors. nih.gov The most selective compound in one study was found to be over 258-fold more selective for the δ-receptor compared to the μ-receptor and 28-fold more selective compared to the κ-receptor. nih.gov

In the context of histamine receptor ligands, derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been developed as potent and selective H₃ receptor agonists. nih.gov Further modifications to this scaffold have also yielded dual-acting ligands with affinity for both the histamine H₃ receptor and sigma-1 receptors. acs.org The selectivity of these compounds is influenced by the nature of the substituents on the piperidine ring and the linker connecting it to other parts of the molecule. acs.org

Enzyme Inhibition Assays and Target Identification

Beyond receptor interactions, these derivatives have also been investigated for their effects on various enzymes.

A common challenge with imidazole-containing compounds is their potential to inhibit cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. nih.gov However, research into a series of 4-[(1H-imidazol-4-yl)methyl]piperidine-based histamine H₃ receptor antagonists has successfully identified structural features that reduce this liability. nih.gov

By making specific structural modifications, researchers were able to develop compounds with low inhibitory profiles against CYP2D6 and CYP3A4, two of the major drug-metabolizing enzymes. nih.gov This demonstrates that the CYP450 inhibitory activity of this class of compounds can be effectively managed through rational drug design. nih.gov

Table 2: Cytochrome P450 Inhibition Profile of a Modified 4-[(1H-imidazol-4-yl)methyl]piperidine Derivative

| Enzyme | Inhibition |

|---|---|

| CYP2D6 | Low |

| CYP3A4 | Low |

Antimicrobial Efficacy Assessments (In Vitro)

The imidazole nucleus is a well-known pharmacophore in the field of antimicrobial agents. researchgate.net Consequently, derivatives of this compound have been synthesized and evaluated for their potential antibacterial and antifungal activities. researchgate.net

One study reported the synthesis of a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net The results indicated that these compounds exhibited good to moderate antimicrobial activity. researchgate.net Specifically, certain derivatives showed the highest activity among the tested compounds. researchgate.net Nitroimidazole derivatives, a related class of compounds, are known to be effective against a range of bacteria and protozoa. nih.gov

Antibacterial Spectrum and Potency

The imidazole ring is a core component of many compounds with demonstrated antibacterial properties. nih.govnih.gov Research into derivatives of the this compound structure has explored their potential to combat various bacterial pathogens.

Studies on related piperidin-4-one derivatives, which share the piperidine core, have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2,6-disubstituted piperidin-4-one derivatives exhibited promising antibacterial effects. researchgate.net Specifically, some of these compounds were found to be potent against Bacillus subtilis. researchgate.net Other research on piperidin-4-one derivatives showed good activity when compared against the standard drug ampicillin, with effectiveness against Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org

While comprehensive data on the specific this compound scaffold is still emerging, the broader class of imidazole and piperidine derivatives shows a clear potential for antibacterial action. nih.govresearchgate.net The activity is often evaluated against common strains such as Staphylococcus aureus and E. coli. biomedpharmajournal.org

Table 1: Antibacterial Activity of Related Piperidine Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 2,6-disubstituted piperidine-4-one derivatives | Bacillus subtilis | Potent antibacterial activity researchgate.net |

This table presents data on structurally related compounds to provide context for the potential antibacterial properties of this compound derivatives.

Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antifungal drug development. nih.gov Consequently, derivatives of this compound are being investigated for their potential to inhibit fungal growth.

Research on various piperidine derivatives has shown significant antifungal capabilities. For example, thiosemicarbazone derivatives of piperidin-4-ones displayed notable activity against several fungal strains, including M. gypseum, M. canis, T. megenagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org Similarly, other piperidine-4-one derivatives have demonstrated potent antifungal effects against Candida albicans. researchgate.net

The development of new antifungal agents is critical due to the rise of resistant fungal strains. frontiersin.orgijpsjournal.com Studies on other heterocyclic compounds, such as 1,2,4-oxadiazole (B8745197) derivatives, have shown significant efficacy against various plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea, underscoring the broad potential of novel heterocyclic structures in antifungal research. mdpi.com

Table 2: Antifungal Activity of Related Piperidine Derivatives

| Compound Class | Fungal Strains Tested | Observed Activity |

|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicans | Significant antifungal activity biomedpharmajournal.org |

This table presents data on structurally related compounds to provide context for the potential antifungal properties of this compound derivatives.

Antiparasitic Activity

Nitroimidazole derivatives have historically been used as therapeutic agents against infections caused by protozoa. nih.gov This has prompted research into the potential antiparasitic effects of other imidazole-containing compounds, including those with a piperidine scaffold.

While direct studies on this compound derivatives are limited, the broader class of imidazole derivatives has shown promise. These compounds are being explored for activity against various parasites.

Anti-Inflammatory Effects in Preclinical Models

The investigation of novel anti-inflammatory agents is an active area of research. Some piperazine (B1678402) derivatives have been shown to exert anti-inflammatory effects in preclinical models by reducing key inflammatory markers. For example, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines like IL-1β and TNF-α in a carrageenan-induced pleurisy test in rodents. nih.gov This was associated with reduced cell migration and myeloperoxidase enzyme activity. nih.gov

Although this specific compound is a piperazine derivative, its anti-inflammatory profile highlights the potential of related heterocyclic structures, including piperidine derivatives, to modulate inflammatory pathways. The mechanism often involves the inhibition of inflammatory mediators, suggesting that this compound derivatives could be promising candidates for further investigation in anti-inflammatory research.

Neurobiological Activity in Preclinical Models (e.g., Anxiolytic and Antidepressant-like Effects)

A significant area of investigation for this class of compounds is their activity in the central nervous system. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and evaluated for their potential as non-peptidic selective delta-opioid agonists. nih.govnih.gov

In preclinical studies, representative compounds from this series demonstrated both anxiolytic- and antidepressant-like effects. nih.gov The anxiolytic potential was evaluated in the mouse neonatal ultrasonic vocalization test, while the antidepressant-like effects were observed in the mouse tail suspension test following subcutaneous administration. nih.gov The mechanism of these effects is linked to their potent and selective agonism at the delta-opioid receptor. nih.gov

The exploration of related heterocyclic compounds further supports the potential for neurobiological activity. For instance, certain piperazine and pyrazole (B372694) derivatives have shown anxiolytic-like effects mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Other compounds have been investigated for their potential to treat stress-related disorders. chez-alice.fr

Table 3: Preclinical Neurobiological Activity of 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives

| Preclinical Model | Observed Effect | Potential Mechanism |

|---|---|---|

| Mouse Neonatal Ultrasonic Vocalization Test | Anxiolytic-like effects nih.gov | Selective delta-opioid agonism nih.govnih.gov |

Mechanistic Investigations of 4 1h Imidazol 2 Yl Piperidin 4 Ol Biological Actions

Molecular Target Elucidation and Validation

The initial step in understanding a compound's biological action is the identification and validation of its molecular target(s). For novel compounds, this often involves screening against panels of known receptors and enzymes. While specific target data for 4-(1H-Imidazol-2-yl)piperidin-4-ol is not extensively published, research on structurally related compounds provides significant insights into potential targets.

A series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which share the core imidazol-piperidine structure, have been identified as a novel class of selective delta-opioid receptor agonists. nih.gov In these studies, the molecular target was elucidated through in vitro affinity assays for delta (δ), mu (μ), and kappa (κ) opioid receptors. nih.gov Target validation was subsequently confirmed using functional assays, such as the [³⁵S]GTPγS binding assay, which measures the activation of G-protein coupled receptors (GPCRs) upon ligand binding. nih.gov The most potent compound in this series, a delta-opioid agonist designated 18a, demonstrated high affinity and selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. nih.gov

Furthermore, other related heterocyclic scaffolds have been investigated, revealing different molecular targets. For instance, derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure were found to be inhibitors of the NLRP3 inflammasome, a key component of the innate immune response. researchgate.netmdpi.com These findings underscore that small modifications to the core structure can significantly alter the molecular target and subsequent biological activity.

Ligand-Receptor/Enzyme Interaction Dynamics

Once a target is identified, the next step is to characterize the dynamics of the interaction between the ligand and its receptor or enzyme. This involves quantifying binding affinity and functional potency and, where possible, modeling the binding site.

For the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, in vitro studies have provided detailed data on their interaction with opioid receptors. nih.gov Competitive binding experiments are used to determine the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a known radioligand. Functional activity is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. nih.gov

The table below summarizes the in vitro binding and functional data for the lead compound from the selective delta-opioid agonist series.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Selectivity (fold vs. μ/κ) |

| Agonist 18a | Delta-opioid | 18 | 14 | >258-fold (μ), 28-fold (κ) |

| Data sourced from studies on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives. nih.gov |

Computational simulations and molecular dynamics are also crucial tools. Studies on other piperidine-containing ligands targeting aminergic GPCRs have shown that a common interaction involves an electrostatic bond between the protonatable nitrogen atom of the piperidine (B6355638) ring and a highly conserved aspartate residue (Asp 3.32) within the receptor's transmembrane domain. nih.gov Such modeling helps to visualize the binding pose and identify key amino acid residues that stabilize the ligand-receptor complex. nih.gov

Intracellular Signaling Pathway Modulation

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events. The nature of this modulation defines the compound as an agonist, antagonist, or inverse agonist.

The functional [³⁵S]GTPγS binding assay is a direct measure of the activation of heterotrimeric G-proteins, a primary step in the signaling cascade for all GPCRs, including opioid receptors. nih.gov The ability of the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives to stimulate [³⁵S]GTPγS binding confirms their role as full agonists at the delta-opioid receptor, meaning they activate the receptor to its maximal capacity. nih.gov

In contrast, compounds targeting different receptors, such as the NLRP3 inflammasome inhibitor series with a benzo[d]imidazole-2-one scaffold, modulate different pathways. These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in vitro. researchgate.netmdpi.com Their mechanism involves blocking the ATPase activity of the NLRP3 protein, which is essential for the assembly and activation of the inflammasome complex. researchgate.netmdpi.com This demonstrates how structurally related compounds can influence distinct intracellular signaling pathways, leading to very different cellular outcomes.

Cellular Uptake and Distribution Mechanisms (In Vitro)

For a compound to exert its biological effect, it must first cross the cell membrane to reach its intracellular or membrane-bound target. In vitro studies using cell cultures are essential for elucidating the mechanisms of cellular uptake and distribution.

The primary mechanisms for cellular entry include passive diffusion, facilitated diffusion, and active transport. For small molecules like this compound, physicochemical properties such as lipophilicity, size, and charge are key determinants of passive diffusion. However, more complex, energy-dependent pathways may also be involved.

Studies on the uptake of various nanoparticles and bio-hybrid vesicles have established methodologies to probe these pathways. nih.gov These often involve using chemical inhibitors that selectively block specific endocytic routes:

Clathrin-Mediated Endocytosis (CME): Often inhibited by chlorpromazine. This pathway is a major route for the uptake of particles around 200 nm in size. nih.gov

Caveolae-Mediated Endocytosis: Another receptor-mediated process.

Macropinocytosis: A non-selective pathway for the uptake of larger particles, which can be inhibited by amiloride. nih.gov

Investigating uptake at different temperatures (e.g., 37°C vs. 4°C) can also distinguish between energy-dependent processes, which are inhibited at lower temperatures, and passive diffusion. nih.gov While specific uptake studies on this compound are not available, these established methods would be employed to determine its cellular entry mechanism.

Metabolic Transformations and Metabolite Characterization (In Vitro)

Once inside the cell, a compound can be chemically modified by metabolic enzymes. In vitro metabolism studies, typically using liver microsomes or S9 fractions, are critical for identifying potential metabolites and understanding the compound's metabolic stability. These studies help predict how the compound might be processed in a whole organism.

The cytochrome P450 (CYP450) family of enzymes, abundant in liver microsomes, is responsible for the majority of phase I metabolic reactions, such as oxidation and hydroxylation. nih.gov A study on 2,4-dipyrrolidinylpyrimidine (2,4-DPP), a compound containing a heterocyclic moiety, provides a model for the types of metabolic transformations that can occur. nih.gov When incubated with rat liver microsomes, 2,4-DPP underwent several characteristic hydroxylations. nih.gov

The identification and characterization of these metabolites are typically achieved using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.net The table below details the metabolites identified for the model compound 2,4-DPP and the proposed mechanisms for their formation.

| Metabolite | Chemical Name | Proposed Formation Mechanism |

| M1 | 4-(3-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine | Direct hydrogen abstraction |

| M2 | 4-(2-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine | Formation of an iminium ion intermediate |

| M3 | 2-(2-hydroxypyrrolidinyl)-4-(pyrrolidinyl)-pyrimidine | Formation of an iminium ion intermediate |

| Data from a study on the in vitro metabolism of 2,4-dipyrrolidinylpyrimidine. nih.gov |

These studies can also involve the use of cyanide as a trapping agent to confirm the presence of reactive iminium ion intermediates. nih.gov Following phase I reactions, compounds can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. researchgate.net

Computational and Theoretical Studies of 4 1h Imidazol 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 4-(1H-Imidazol-2-yl)piperidin-4-ol, DFT can elucidate its structural and electronic characteristics.

Electronic Structure and Reactivity Descriptors

DFT calculations offer a detailed picture of the electronic structure, which is crucial for predicting a molecule's reactivity and potential interactions. Studies on related imidazole (B134444) and piperidine (B6355638) derivatives have successfully employed DFT to understand their molecular geometry, electronic stability, and reactivity. researchgate.net For this compound, DFT would be used to calculate key reactivity descriptors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's charge transfer properties and its propensity to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. mahendrapublications.com Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attacks, respectively. nih.gov

Table 1: Predicted Key Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Predicted Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Reveals charge distribution and potential sites for intermolecular interactions. |

Spectroscopic Property Predictions

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of the compound. Theoretical calculations of FT-IR and FT-Raman spectra for analogous compounds like 4-(4-chlorophenyl)-4-hydroxypiperidine have shown good agreement with experimental data. mahendrapublications.com Similarly, for this compound, DFT can predict vibrational frequencies, which correspond to the functional groups present in the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mahendrapublications.com These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

Docking studies on various imidazole and piperidine derivatives have been successfully used to predict their binding affinities and interaction modes with various protein targets. nih.govresearchgate.netnih.gov For this compound, molecular docking could be employed to screen for potential protein targets by virtually placing the molecule into the binding sites of a wide range of proteins.

The analysis of the docked poses would reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the imidazole ring can act as a hydrogen bond donor or acceptor, while the piperidine ring can engage in hydrophobic interactions. The hydroxyl group on the piperidine ring is also a potential hydrogen bond donor and acceptor. Identifying these interactions is fundamental to understanding the basis of the molecule's potential biological activity and for guiding further lead optimization. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. While static docking provides a snapshot of the binding pose, MD simulations offer insights into the flexibility of both the ligand and the protein, and the stability of their interaction.

MD simulations have been effectively used to study the conformational behavior and interactions of piperidine derivatives in a biological environment. researchgate.net For a complex of this compound with a potential protein target, an MD simulation would track the atomic movements over a specific period. Analysis of the simulation trajectory can reveal:

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site.

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

These analyses help to validate the docking results and provide a more realistic understanding of the binding event.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable features.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify a diverse set of compounds with the potential for similar biological activity. nih.govrsc.orgrsc.org This approach is significantly more efficient than high-throughput screening of entire compound libraries. The identified hits from virtual screening can then be subjected to further computational and experimental evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study requires a dataset of compounds with known activities, the principles can be applied to understand the potential of this compound within a series of related analogs.

QSAR studies on piperidine derivatives have successfully identified key molecular descriptors that correlate with their biological activities. nih.govnih.govresearchgate.net These descriptors can be topological, electronic, or steric in nature. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This would allow for the rational design of more potent and selective compounds by modifying the scaffold in ways that are predicted to enhance activity. The robustness and predictive power of a QSAR model are typically evaluated using statistical parameters like the correlation coefficient (R²), cross-validation coefficient (Q²), and external validation. nih.govtandfonline.com

In Silico Pharmacokinetic Predictions and Metabolic Pathway Analysis

Computational, or in silico, methods are integral to modern drug discovery, offering early insights into the pharmacokinetic profiles of novel chemical entities. These predictive models help to identify potential liabilities and guide the optimization of compounds long before they reach clinical trials. For this compound, while specific in silico studies are not extensively available in the public domain, analysis of structurally related compounds, including piperidine and imidazole derivatives, provides a foundational understanding of its likely absorption, distribution, metabolism, and excretion (ADME) properties.

Detailed Research Findings

In silico ADME predictions for compounds containing piperidine and imidazole moieties are frequently conducted using a variety of software platforms such as SwissADME, ProTox-II, and ADMETlab 2.0. These tools evaluate a range of physicochemical and pharmacokinetic parameters.

Studies on various piperidine derivatives consistently show a high probability of good oral bioavailability. For instance, research on novel piperidin-4-one derivatives indicated favorable drug-likeness scores and adherence to Lipinski's rule of five, suggesting good absorption and membrane permeability. nih.gov Similarly, computational analysis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (B12567172) esters predicted good absorption and the ability to cross the blood-brain barrier. researchgate.netnih.gov These findings suggest that the piperidine core of this compound likely contributes positively to its absorption profile.

The imidazole ring also plays a crucial role in the predicted pharmacokinetics. In silico studies on benzimidazole (B57391) derivatives have highlighted their potential interaction with metabolic enzymes. nih.gov For example, some benzimidazole compounds are predicted to be inhibitors of key cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2D6, CYP2C19, and CYP2C9. researchgate.net Inhibition of these enzymes can have significant implications for drug-drug interactions.

The metabolic pathways of piperidine-containing compounds are often predicted to involve oxidation and conjugation reactions. The piperidine ring itself can undergo N-dealkylation, C-oxidation, or dehydrogenation. The presence of the hydroxyl group at the 4-position of the piperidine ring in this compound provides a potential site for glucuronidation, a common phase II metabolic pathway that enhances water solubility and facilitates excretion.

While general models for predicting ADME properties are useful, their accuracy can be limited, and "local" models developed for specific chemical series often provide more reliable predictions. nih.gov Therefore, the development of a specific in silico model for this compound and its analogs would be a valuable step in its further development.

Interactive Data Tables

The following tables present representative in silico pharmacokinetic and drug-likeness data for compounds structurally related to this compound, as reported in various computational studies.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Related Piperidine Derivatives

| Compound Class | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| Piperidin-4-one Derivatives | 350-450 | 2.5-4.0 | 1-2 | 4-6 | 0-1 |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol esters | 250-350 | 1.5-3.0 | 1 | 4-5 | 0 |

| Benzimidazole Derivatives | 200-400 | 2.0-4.5 | 1-2 | 2-4 | 0-1 |

Data is synthesized from multiple sources for representative purposes.

Table 2: Predicted ADME Properties of Related Piperidine and Imidazole Derivatives

| Compound Class | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Piperidin-4-one Derivatives | High | Yes | Yes/No | No | Yes | Yes | Yes | Yes |

| 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol esters | High | Yes | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Benzimidazole Derivatives | High | Yes/No | Yes | No | Yes | Yes | Yes | Yes |

These predictions are based on various in silico models and may not reflect in vivo outcomes. "Yes/No" indicates variable predictions within the compound class.

Table 3: Predicted Metabolic Pathways for Piperidine-Containing Scaffolds

| Metabolic Reaction | Enzyme Family | Common Metabolites |

| N-dealkylation | Cytochrome P450 | Secondary amine derivatives |

| C-oxidation (Piperidine Ring) | Cytochrome P450 | Hydroxylated piperidines |

| Dehydrogenation | Cytochrome P450 | Pyridinium-like metabolites |

| Glucuronidation (at hydroxyl groups) | UGTs | Glucuronide conjugates |

| Imidazole Ring Oxidation | Cytochrome P450 | Oxo-imidazole derivatives |

This table represents potential metabolic transformations based on the known metabolism of similar chemical structures.

Derivatization Strategies and Lead Optimization Based on the 4 1h Imidazol 2 Yl Piperidin 4 Ol Scaffold

Rational Design of Analogs for Enhanced Potency and Selectivity

The rational design of analogs based on the 4-(1H-Imidazol-2-yl)piperidin-4-ol scaffold is a key strategy to improve biological activity and selectivity for specific targets. This approach relies on understanding the structure-activity relationships (SAR), where systematic modifications of the core structure lead to optimized pharmacological profiles.

A notable example of this strategy is the development of a novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which were investigated as selective delta-opioid agonists. nih.govresearchgate.net High-throughput screening initially identified the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative as a moderately potent delta-opioid ligand. lookchem.com This led to a focused chemical exploration to evaluate its potential. lookchem.com

The core scaffold possesses several points for chemical modification: the piperidine (B6355638) nitrogen, the imidazole (B134444) nitrogen, and the substituent at the 4-position of the piperidine ring. Researchers have systematically introduced various substituents at these positions to probe the binding pocket of the target receptor and enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies:

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for activity. For instance, in the series of delta-opioid agonists, replacing the hydrogen with alkyl or arylalkyl groups significantly influenced potency.

Substitution on the Imidazole Nitrogen: Modification of the imidazole nitrogen also played a role in modulating activity. Alkylation or arylation at this position can affect the electronic properties and steric bulk of the molecule, influencing receptor interaction. lookchem.com

Modification of the 4-Position Substituent: While the initial hit contained a phenyl group at the 4-position alongside the imidazole, variations of this group could be explored to optimize interactions with the receptor's hydrophobic pockets.

The synthesis of these analogs often begins with a suitable piperidone derivative. For example, the addition of a lithiated 1-benzyl imidazole to 1-carbethoxy-4-piperidone yields a key hydroxy intermediate. lookchem.com A subsequent Friedel-Crafts reaction with benzene (B151609) can install the 4-phenyl group. lookchem.com

The following table summarizes the in vitro affinities of selected derivatives for opioid receptors, illustrating the impact of substitutions on potency and selectivity. nih.gov

| Compound | R Group (Piperidine-N) | Ki (δ, nM) | Selectivity (μ/δ) | Selectivity (κ/δ) | Functional Activity (EC50, nM) |

| 18a | CH2CH2Ph | 18 | >258 | 28 | 14 (Full Agonist) |

| 5 | H | 81 | >5 | 1.5 | Weak Agonist |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.govlookchem.com

The most potent and selective delta-opioid agonist from this series, compound 18a , demonstrated a K(i) of 18 nM and was over 258-fold and 28-fold selective over mu- and kappa-receptors, respectively. nih.gov This compound was identified as a full agonist with an EC(50) value of 14 nM. nih.gov Further studies on these derivatives revealed potential anxiolytic and antidepressant-like effects. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. nih.gov These methods involve replacing the central core (scaffold) or specific functional groups (bioisosteres) of a lead molecule with other chemical moieties that retain similar biological activity. nih.govnih.gov

Scaffold Hopping: This technique involves replacing the this compound core with a structurally different framework that maintains the essential three-dimensional arrangement of key pharmacophoric features. The goal is to identify new scaffolds that can present the necessary binding groups to the biological target in a similar orientation.

Bioisosteric Replacements: This strategy focuses on substituting specific parts of the scaffold with other groups that have similar physicochemical properties. For the this compound scaffold, potential bioisosteric replacements could include:

For the Imidazole Ring: Triazoles, oxadiazoles, pyrazoles, or other five-membered heterocycles can be considered as bioisosteres for the imidazole ring, potentially offering altered metabolic stability or hydrogen bonding patterns. mdpi.com

For the Piperidine Ring: The piperidine ring can be replaced with other cyclic amines like pyrrolidine, azepane, or non-basic rings such as cyclohexane (B81311) or tetrahydropyran, depending on the importance of the basic nitrogen for target interaction.

For the Tertiary Alcohol: The hydroxyl group can be replaced with other hydrogen bond donors or acceptors, such as an amine, amide, or a fluoro group, to fine-tune interactions with the target protein.

An illustrative example of applying such a strategy can be seen in the development of non-imidazole histamine (B1213489) H3 receptor antagonists. In one study, the 4-hydroxypiperidine (B117109) ring of a series of compounds was replaced by a more flexible 3-(methylamino)propyloxy chain. mdpi.com This modification, a form of scaffold hopping or bioisosteric replacement, led to varied effects on potency depending on other substituents in the molecule. For instance, for derivatives carrying a (benzofuran-2-yl)methyl substituent, replacing the 4-hydroxypiperidine ring with the flexible chain resulted in a significant drop in potency. mdpi.com This highlights that the success of such replacements is highly context-dependent and requires empirical validation.

Multicomponent Reaction Approaches for Library Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are a powerful tool in drug discovery for rapidly generating large and diverse libraries of compounds around a specific scaffold, facilitating the exploration of the chemical space and the optimization of lead compounds. rug.nl

The synthesis of complex heterocyclic systems like substituted piperidines and imidazoles is often amenable to MCR strategies. researchgate.netnih.gov For the this compound scaffold and its derivatives, an MCR approach could be envisioned to quickly assemble a library of analogs for screening.

Hypothetical MCR Synthesis:

A potential MCR strategy could involve the reaction of a piperidone derivative, an aldehyde, an amine, and an isocyanide (an Ugi-type reaction) or other suitable components. For example, a one-pot synthesis of a tetra-substituted imidazole was reported via the reaction of benzil, an aldehyde, an amine, and ammonium (B1175870) acetate. nih.gov Similarly, MCRs have been developed for the synthesis of highly substituted piperidines. researchgate.net

An approach to synthesize a library based on the this compound scaffold could involve:

Starting Materials: A 4-piperidone (B1582916) derivative, a source of the imidazole ring (or its precursor), and various building blocks to introduce diversity at the substitution points.

Reaction Type: A sequence like a Ugi-tetrazole reaction followed by further cyclization could potentially be adapted. The Ugi reaction is known for its ability to create a high degree of molecular diversity from simple starting materials. rug.nl

Library Generation: By varying the inputs (e.g., different aldehydes, amines, or isocyanides), a large library of analogs could be synthesized in parallel, allowing for rapid SAR exploration. rug.nl

The use of MCRs offers significant advantages over traditional multi-step synthesis, including operational simplicity, time and energy savings, and high convergence. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Elaboration

Fragment-based drug discovery (FBDD) has become a mainstream approach for identifying lead compounds in modern drug discovery. frontiersin.org FBDD involves screening libraries of small, low-molecular-weight molecules (fragments) to identify weak but efficient binders to a biological target. nih.govyoutube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

The this compound scaffold can be viewed within the FBDD paradigm in two ways:

As a Starting Fragment or Hit: The core scaffold itself, or a simplified version, could be identified as a hit in a fragment screen. For example, an imidazolyl-piperidine fragment could bind to a target protein. Structural information, typically from X-ray crystallography or NMR, would then guide the elaboration of this fragment. frontiersin.org

As a Scaffold for Elaboration: If a molecule containing the this compound scaffold is identified as a hit from a high-throughput screen, FBDD principles can be used to optimize it. This involves deconstructing the hit into its constituent fragments to understand which parts are key for binding and then rebuilding or "growing" the molecule from the most promising fragment.

Scaffold Elaboration Strategies:

Once a fragment hit is identified and its binding mode is understood, several strategies can be employed for optimization:

Fragment Growing: This is the most common approach, where the initial fragment is extended by adding new functional groups to pick up additional interactions with the target protein, thereby increasing affinity. frontiersin.org For the this compound scaffold, this could involve adding substituents to the piperidine or imidazole rings to access nearby pockets in the binding site.

Fragment Linking: If two different fragments are found to bind in adjacent sites on the protein, they can be linked together to create a single, more potent molecule.

Fragment Merging: This involves combining the structural features of two or more overlapping fragments that bind in the same region of the target into a single, novel chemical entity.

The success of FBDD relies heavily on the quality of the fragment library and the use of sensitive biophysical techniques to detect the weak binding of the fragments. nih.gov Computational methods also play a crucial role in supporting the fragment-to-lead optimization process. frontiersin.org

Concluding Remarks and Future Research Perspectives

Current Challenges in Researching 4-(1H-Imidazol-2-yl)piperidin-4-ol

The primary challenge in the study of this compound is the current scarcity of dedicated research. This presents several hurdles:

Lack of Established Synthetic Routes: While general methods for the synthesis of imidazole (B134444) and piperidine (B6355638) derivatives exist, optimized and scalable protocols specifically for this compound are not readily available. researchgate.netrsc.org Developing a reliable synthetic pathway would be the foundational step for any further investigation.

Undefined Physicochemical Properties: Basic characteristics such as solubility, pKa, and crystal structure are likely undetermined. This information is crucial for designing biological assays and for understanding its behavior in various experimental settings.

Unknown Biological Profile: The biological targets and pharmacological effects of this specific compound remain uncharacterized. Initial screening against a broad range of receptors and enzymes would be necessary to identify any potential therapeutic applications.

Emerging Methodologies for Comprehensive Characterization

Overcoming the current challenges will require the application of modern chemical and biological techniques.

Advanced Synthetic Methodologies: High-throughput synthesis and purification techniques could be employed to rapidly generate and isolate the compound and its derivatives. rsc.org Catalytic methods, including those using transition metals, could offer efficient and stereoselective routes to the desired product. researchgate.net

Spectroscopic and Crystallographic Analysis: Comprehensive characterization would involve a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential for structural elucidation. bldpharm.com Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure.

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, could predict potential biological targets and guide the design of derivatives with improved activity and selectivity.

Potential for Development of Advanced Chemical Probes

The inherent structural features of this compound suggest its potential as a scaffold for the development of chemical probes.

Fluorescent Labeling: The imidazole moiety can be a site for the attachment of fluorophores, creating fluorescent probes to visualize biological processes and targets in real-time. medchemexpress.com

Affinity-Based Probes: By incorporating a reactive group, the molecule could be converted into an affinity-based probe to covalently label and identify its protein targets.

Photoaffinity Labeling: Introduction of a photolabile group would allow for photoaffinity labeling, a powerful technique for identifying specific binding partners within a complex biological system.

Interdisciplinary Research Opportunities

The study of this compound opens up avenues for collaboration across various scientific disciplines.

Medicinal Chemistry and Pharmacology: The core structure is reminiscent of scaffolds found in compounds targeting a range of receptors, including opioid and histamine (B1213489) receptors. nih.govnih.gov This suggests potential applications in neuroscience and inflammation research.

Chemical Biology: The development of chemical probes based on this scaffold would provide valuable tools for chemical biologists to dissect complex biological pathways.

Materials Science: Imidazole-containing compounds have found applications in the development of functional materials such as catalysts and organic light-emitting diodes (OLEDs). medchemexpress.com The unique substitution pattern of this compound could lead to novel material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Imidazol-2-yl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-ol with imidazole derivatives (e.g., 2-chloroimidazole) in the presence of a base like potassium carbonate in acetonitrile under reflux (60–80°C) achieves moderate yields (~50–60%) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature control is critical to minimize side products like N-alkylated byproducts. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization improves purity to ≥95% (HPLC) .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~3.5–4.0 ppm, broad singlet) and imidazole aromatic protons (δ ~7.0–7.5 ppm) .

- X-ray crystallography : Resolves spatial orientation of the imidazole ring relative to the piperidine scaffold, confirming chair conformation of the piperidine ring .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 194.1 (calculated for C₈H₁₂N₃O⁺) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for receptor binding (e.g., dopamine D2 or serotonin receptors) using radioligand displacement assays (IC₅₀ determination) . For antimicrobial activity, use microdilution assays (MIC against S. aureus or E. coli) . Dose-response curves (0.1–100 µM) and controls (e.g., reference inhibitors) ensure reliability.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on imidazole or piperidine) affect biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Replace the hydroxyl group with a ketone (piperidin-4-one derivative) to assess hydrogen bonding impact .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole ring to modulate lipophilicity (logP) and membrane permeability .

- Compare analogs using molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like HIV protease .

Q. What computational methods are effective for modeling the compound’s conformational flexibility and electronic properties?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G(d)): Optimize geometry, compute vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

- Molecular dynamics (MD) simulations : Simulate solvation effects (water/DMSO) to study hydrogen-bonding interactions with biological targets .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions for reaction site prediction .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Validate with orthogonal assays : Confirm receptor inhibition via functional assays (e.g., cAMP accumulation for GPCR targets) alongside binding assays .

- Analyze stereochemistry : Chiral separation (HPLC with Chiralpak AD-H column) may reveal enantiomer-specific activity discrepancies .

Q. What strategies are recommended for enantioselective synthesis of chiral derivatives?

- Methodological Answer :

- Use chiral auxiliaries : (R)- or (S)-BINOL ligands in asymmetric catalysis (e.g., Pd-catalyzed coupling) .

- Kinetic resolution : Employ lipases (e.g., Candida antarctica) in ester hydrolysis to isolate enantiomers .

- Chiral chromatography : Preparative HPLC with cellulose-based columns achieves >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.